Lipophilicity (XLogP3) Comparison: Methyl 15-phenylpentadecanoate vs. Methyl Pentadecanoate and Methyl 3-Methyl-15-phenylpentadecanoate
Methyl 15-phenylpentadecanoate exhibits an XLogP3 value of 8.2, which is approximately 2.7 log units higher than that of the unbranched, non-phenyl analog methyl pentadecanoate (estimated LogP ~5.5) and 0.6 log units lower than that of the β-methyl-branched analog methyl 3-methyl-15-phenylpentadecanoate (XLogP3 = 8.8) [1][2]. This quantitative difference in lipophilicity directly translates to altered reversed-phase HPLC retention times and distinct partition coefficients in octanol-water or membrane-mimetic systems, enabling precise selection of a compound with intermediate hydrophobicity for calibrating chromatographic methods or for structure-activity relationship (SAR) studies where incremental lipophilicity modulation is required.
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 8.2 (XLogP3) |
| Comparator Or Baseline | Methyl pentadecanoate: ~5.5 (estimated LogP); Methyl 3-methyl-15-phenylpentadecanoate: 8.8 (XLogP3) |
| Quantified Difference | Δ +2.7 vs. methyl pentadecanoate; Δ -0.6 vs. methyl 3-methyl-15-phenylpentadecanoate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) or ACD/Labs Percepta platform |
Why This Matters
Selecting a compound with an XLogP3 of 8.2 rather than 5.5 or 8.8 allows researchers to achieve a specific hydrophobic balance in partitioning assays, chromatographic method development, or lipid bilayer interaction studies, where incremental lipophilicity differences can significantly alter experimental outcomes.
- [1] PubChem. (2025). Methyl 15-phenylpentadecanoate: Computed Descriptors (XLogP3). View Source
- [2] IMPPAT. (n.d.). Methyl 14-methylpentadecanoate: Physicochemical properties (LogP = 5.5). View Source
